molecular formula C18H28N4O2 B6793732 N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B6793732
M. Wt: 332.4 g/mol
InChI Key: BPEZNVMLIIBEIT-UHFFFAOYSA-N
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Description

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c23-17(15-13-20-22-10-4-5-16(15)22)19-14-18(6-11-24-12-7-18)21-8-2-1-3-9-21/h13H,1-12,14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEZNVMLIIBEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCOCC2)CNC(=O)C3=C4CCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-b]pyrazole core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Functionalization: Introduction of the piperidin-1-yloxan-4-yl group and the carboxamide functionality through nucleophilic substitution and amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-piperidin-1-yl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
  • N-[(4-piperidin-1-yl)butyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Uniqueness

N-[(4-piperidin-1-yloxan-4-yl)methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.

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